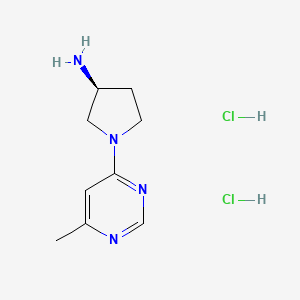

(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a derivative of pyrrolidine and has been synthesized using different methods.

Applications De Recherche Scientifique

Antihypertensive Activity

Pyrimidine derivatives have been evaluated for their antihypertensive activity. For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed promising results in lowering blood pressure to normotensive levels in spontaneously hypertensive rats through oral doses. This study highlights the potential of pyrimidine derivatives in the development of new antihypertensive agents, offering insights into the effect of structural variations on biological activity (L. Bennett et al., 1981).

Molecular Interactions and Structural Analysis

Pyrimidine compounds have been synthesized and characterized to study their non-covalent interactions, including hydrogen bonds, van der Waals interactions, and others. These investigations provide valuable information on the molecular and crystal structures of pyrimidine derivatives, contributing to the understanding of their chemical behavior and potential applications in materials science (Yu Zhang et al., 2018).

Supramolecular Chemistry

In the realm of supramolecular chemistry, bifunctional aromatic N-heterocycles, including pyrimidine derivatives, have been synthesized. These compounds are interesting for their ability to balance hydrogen-bond donors and acceptors, making them useful for creating self-assembling materials and studying hydrogen bonding interactions (C. Aakeröy et al., 2007).

Antibacterial Activity

Research has also explored the synthesis of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showing potential antibacterial activity. This highlights the significance of pyrimidine derivatives in the search for new antibacterial agents, reflecting their versatility in medicinal chemistry (Y. Etemadi et al., 2016).

Chemical Synthesis and Reactions

Additionally, pyrimidine derivatives have been used to study various chemical reactions, including ring fission and functionalization. These studies not only provide insights into the reactivity and stability of pyrimidine rings but also open new pathways for synthesizing complex molecules for pharmaceutical and material science applications (D. J. Brown et al., 1968).

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLQFORLYVVZRF-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)N2CC[C@@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)

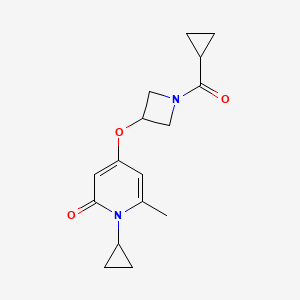

methanone](/img/structure/B2738828.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)

![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)